molecular formula C21H16N2OS B2725003 4-METHYL-N-(NAPHTHALEN-1-YL)-2-PHENYL-1,3-THIAZOLE-5-CARBOXAMIDE CAS No. 397284-69-4

4-METHYL-N-(NAPHTHALEN-1-YL)-2-PHENYL-1,3-THIAZOLE-5-CARBOXAMIDE

Cat. No.: B2725003
CAS No.: 397284-69-4
M. Wt: 344.43
InChI Key: NWEAQWFUCTVJDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-METHYL-N-(NAPHTHALEN-1-YL)-2-PHENYL-1,3-THIAZOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHYL-N-(NAPHTHALEN-1-YL)-2-PHENYL-1,3-THIAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the Hantzsch thiazole synthesis, which includes the condensation of α-haloketones with thioamides. The reaction conditions often require a solvent such as ethanol or acetonitrile and a catalyst like p-toluenesulfonic acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors and continuous flow systems to ensure consistent production. The final product is usually purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

4-METHYL-N-(NAPHTHALEN-1-YL)-2-PHENYL-1,3-THIAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thioethers .

Mechanism of Action

The mechanism by which 4-METHYL-N-(NAPHTHALEN-1-YL)-2-PHENYL-1,3-THIAZOLE-5-CARBOXAMIDE exerts its effects involves binding to specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in inflammatory pathways. The thiazole ring can interact with the active sites of these targets, leading to the modulation of their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-METHYL-N-(NAPHTHALEN-1-YL)-2-PHENYL-1,3-THIAZOLE-5-CARBOXAMIDE apart is its specific substitution pattern, which enhances its binding affinity and selectivity for certain biological targets. This makes it a valuable compound for developing targeted therapies and advanced materials .

Properties

IUPAC Name

4-methyl-N-naphthalen-1-yl-2-phenyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2OS/c1-14-19(25-21(22-14)16-9-3-2-4-10-16)20(24)23-18-13-7-11-15-8-5-6-12-17(15)18/h2-13H,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWEAQWFUCTVJDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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